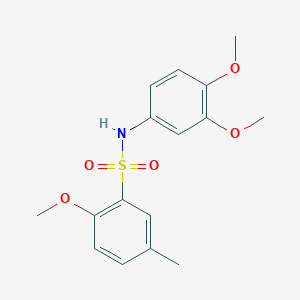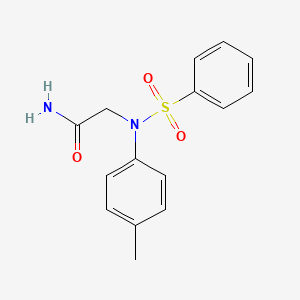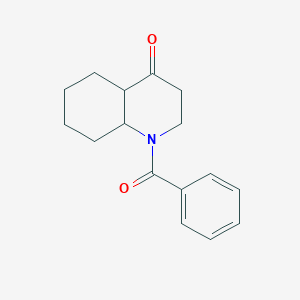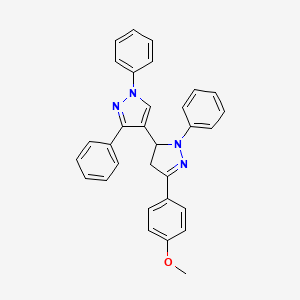
N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide, also known as DMTS, is a sulfonamide compound with potential use in scientific research. DMTS has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide has been found to selectively inhibit CAIX by binding to the active site of the enzyme. This leads to a decrease in the production of bicarbonate ions, which are essential for tumor growth and metastasis. In addition to its CAIX inhibitory activity, N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide has been found to exhibit various biochemical and physiological effects. In addition to its CAIX inhibitory and anti-inflammatory properties, N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide has also been found to exhibit antifungal activity and to inhibit the growth of certain bacteria. Furthermore, N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide has been found to exhibit antioxidant activity and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide in lab experiments is its selectivity for CAIX. This allows for specific inhibition of the enzyme without affecting other carbonic anhydrase isoforms. However, one limitation of using N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide in lab experiments is its relatively low solubility in aqueous solutions, which can limit its effectiveness in certain assays.
Orientations Futures
There are several future directions for research on N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide. One potential area of investigation is the development of more potent and selective CAIX inhibitors based on the structure of N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide. Additionally, further investigation into the anti-inflammatory and antifungal properties of N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide could lead to the development of new therapeutic agents. Finally, the potential use of N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide as an antioxidant and protective agent against oxidative stress warrants further investigation.
Méthodes De Synthèse
N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide can be synthesized by reacting 3,4-dimethoxyaniline with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation and results in the formation of N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide as a white solid.
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide has been found to exhibit potential applications in scientific research. One of the primary uses of N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide is as a selective inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer. Inhibition of CAIX can lead to a decrease in tumor growth and metastasis, making N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide a potential candidate for cancer treatment.
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S/c1-11-5-7-14(21-3)16(9-11)23(18,19)17-12-6-8-13(20-2)15(10-12)22-4/h5-10,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBXKQUEFPTLAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl {5-[(5-bromo-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5156921.png)


![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(2-methylphenyl)hydrazone]](/img/structure/B5156939.png)
![2-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5156947.png)

![4-[4-(3,5-difluorophenyl)-1H-1,2,3-triazol-1-yl]-1-(3-isoxazolylcarbonyl)piperidine](/img/structure/B5156978.png)
![N-(2-fluorophenyl)-N'-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B5156979.png)



![2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylpropanamide](/img/structure/B5157005.png)
![2-[(4-methylphenyl)thio]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5157021.png)
![propyl 4-(5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoate](/img/structure/B5157028.png)